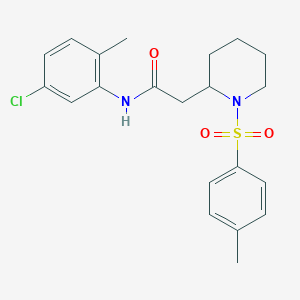

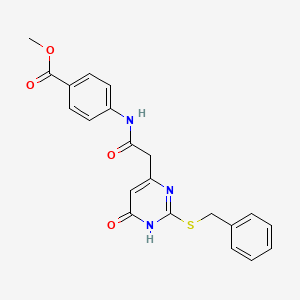

![molecular formula C17H13FN2O2 B2873147 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1311684-66-8](/img/structure/B2873147.png)

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

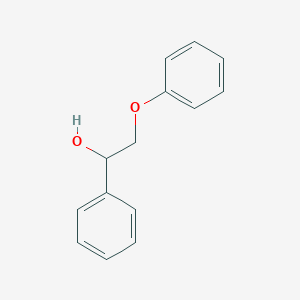

The compound “4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another synthesis involved the reaction of 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is attached to a 3-fluorophenyl group and a methoxybenzaldehyde group.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Applications De Recherche Scientifique

Synthesis and Bioactivity Studies

Derivatives similar to 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde have been synthesized for bioactivity studies, particularly focusing on cytotoxicity, tumor specificity, and potential as inhibitors for carbonic anhydrase (CA) (Gul et al., 2016). These compounds, by virtue of their structural modifications, aim at addressing key challenges in cancer therapy, highlighting their significance in medicinal chemistry research.

Antimicrobial Activity

Research into novel Schiff bases using derivatives of this compound has demonstrated substantial antimicrobial activity (Puthran et al., 2019). These studies are crucial for developing new antimicrobial agents amidst rising antibiotic resistance, offering a pathway to novel therapeutic agents.

Antioxidant and Antimicrobial Properties

Compounds synthesized from this compound have been evaluated for their antimicrobial and antioxidant properties, providing insights into their potential therapeutic applications (Rangaswamy et al., 2017). These properties are essential for the development of drugs that combat oxidative stress-related diseases and infections.

Corrosion Inhibition

A Schiff base compound derived from this compound has shown potential as a corrosion inhibitor for steel in acidic solutions (Emregül & Hayvalı, 2006). This application is significant in industrial processes where corrosion resistance is crucial for material longevity and safety.

Fluorescent Chemosensors

Derivatives of this compound have been explored as fluorescent chemosensors for the detection of metal ions, showcasing their utility in environmental monitoring and biological imaging (Khan, 2020). The ability to detect and quantify metal ions accurately is critical for environmental protection and understanding biological processes at the molecular level.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may inhibit ache activity . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect different cellular components and is linked to disease development .

Result of Action

Similar compounds have been associated with neurotoxic potentials, affecting ache activity and malondialdehyde (mda) levels in the brain .

Propriétés

IUPAC Name |

4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNKLPSDPOYCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

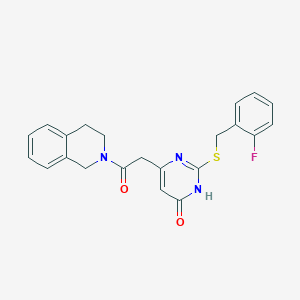

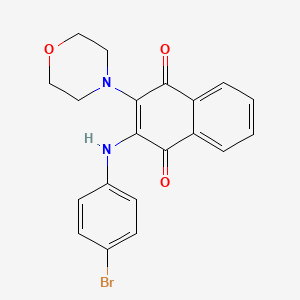

![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)

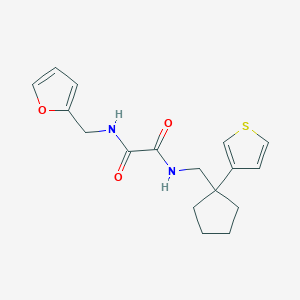

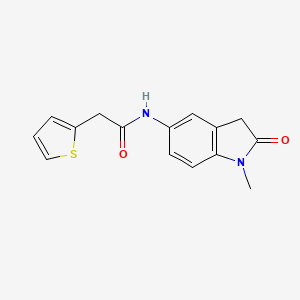

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)

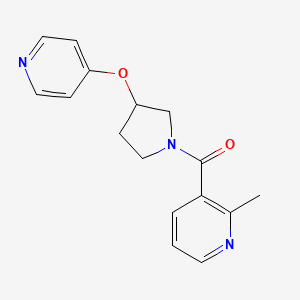

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)